An In-depth Technical Guide to the Physicochemical Properties of 2-Cycloheptylcyclopropan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Cycloheptylcyclopropan-1-amine
Abstract
2-Cycloheptylcyclopropan-1-amine represents a novel chemical entity (NCE) with potential applications in pharmaceutical and agrochemical development, fields where the cyclopropylamine motif is a recognized pharmacophore.[1][2] This guide provides a comprehensive framework for the characterization of its core physicochemical properties. Due to the limited publicly available data on this specific molecule, this document establishes a predictive profile based on established chemical principles and data from structural analogs. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust and validated understanding of the molecule's behavior. This approach, combining predictive analysis with rigorous experimental design, is fundamental for accelerating drug discovery and development programs.
Introduction and Molecular Profile
2-Cycloheptylcyclopropan-1-amine is a primary amine featuring a cyclopropane ring substituted with a large, lipophilic cycloheptyl group. The strained three-membered ring and the basic amino group are expected to be key determinants of its reactivity and intermolecular interactions.[3] The presence of two chiral centers (at C1 and C2 of the cyclopropane ring) implies the existence of stereoisomers, which may exhibit different biological activities and physicochemical properties.
The cyclopropylamine moiety is present in a range of biologically active compounds.[1][2] Its unique conformational rigidity and electronic properties make it a valuable scaffold in medicinal chemistry.[3] Understanding the physicochemical properties of this NCE is a critical first step in evaluating its potential, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are determinants of therapeutic efficacy and safety.[4]
Predicted Physicochemical Properties
In the absence of direct experimental data, a combination of computational modeling and analog analysis provides a reliable preliminary assessment. The properties of the well-characterized drug Tranylcypromine (trans-2-phenylcyclopropan-1-amine) and Cycloheptylamine serve as key reference points.[5][6][7][8]
| Property | Predicted Value for 2-Cycloheptylcyclopropan-1-amine | Analog: Tranylcypromine[5][6] | Analog: Cycloheptylamine[7][8] | Rationale for Prediction |
| Molecular Formula | C₁₀H₁₉N | C₉H₁₁N | C₇H₁₅N | Based on chemical structure. |
| Molecular Weight | 153.27 g/mol | 133.19 g/mol | 113.20 g/mol | Based on chemical formula. |
| Boiling Point (°C) | ~200-220 | 79-80 (at 1.5 mmHg) | 54 (at 11 mmHg) | The large cycloheptyl group significantly increases molecular weight and van der Waals forces compared to analogs, leading to a higher boiling point. |
| logP (Lipophilicity) | ~3.0 - 3.5 | 1.58 | ~2.2 (Calculated) | The addition of the large, nonpolar cycloheptyl ring is expected to substantially increase lipophilicity over the phenyl or hydrogen substituents. |
| pKa (Basicity) | ~8.5 - 9.5 | ~8.2 (implied) | ~10.5 (implied) | The electron-donating alkyl groups (cycloheptyl, cyclopropyl) increase the basicity of the amine compared to the slightly electron-withdrawing phenyl group in Tranylcypromine. |
| Aqueous Solubility | Low | 48.6 g/L[5] | Miscible (implied) | The high predicted logP suggests that the molecule will have low solubility in aqueous media, a critical factor for formulation and bioavailability.[4] |
Synthesis and Structural Elucidation
The synthesis of trans-2-substituted-cyclopropylamines is well-documented and can be achieved with high diastereoselectivity from readily available α-chloroaldehydes.[1][2][9][10] This involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to yield the desired cyclopropylamine.[1][2]
Caption: General synthetic workflow for 2-substituted cyclopropylamines.
Upon synthesis, rigorous structural confirmation is mandatory. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.
Core Experimental Protocols
The following sections detail the standard operating procedures for determining the key physicochemical properties of 2-Cycloheptylcyclopropan-1-amine.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly influencing its solubility, permeability, and receptor binding.[11] Potentiometric titration is the gold-standard method for its determination due to its precision and simplicity.[12][13]
Causality: This method is chosen because it directly measures the change in pH of a solution as a titrant of known concentration is added.[14] The inflection point of the resulting titration curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, at which pH = pKa.[11][14]
Protocol:
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11][14]
-
Sample Preparation: Prepare a 1 mM solution of 2-Cycloheptylcyclopropan-1-amine in a suitable solvent. A co-solvent system (e.g., water-methanol) may be necessary if aqueous solubility is low.[14]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using 0.15 M potassium chloride solution. This minimizes variations in activity coefficients.[11][14]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[11][14]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer.[14] Immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments.[11]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[14]
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Aqueous Solubility via Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.[15] The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium state between the dissolved and undissolved compound.[4][16][17]
Causality: This method is chosen because it ensures that a true equilibrium is reached by agitating an excess of the solid compound in the solvent for an extended period.[15][16] This provides the most accurate and relevant measure of a compound's intrinsic solubility.
Protocol:
-
Preparation: Add an excess amount of solid 2-Cycloheptylcyclopropan-1-amine (e.g., 2 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL of phosphate-buffered saline at pH 7.4).[4] The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15][16]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[15]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[4][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Determination of Lipophilicity (logP) by RP-HPLC
Lipophilicity, expressed as the octanol-water partition coefficient (logP), is a key indicator of a drug's ability to cross cell membranes.[18] While the shake-flask method is the direct "gold standard," a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid, high-throughput, and reliable alternative that requires minimal sample.[19][20][21][22]
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.[18] By calibrating the system with compounds of known logP values, the logP of an unknown compound can be accurately interpolated from its retention time.[20][21]
Protocol:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Calibration: Select a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the test compound.[21]
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the log(k') values against the known logP values of the standards. A linear regression of this plot yields a calibration equation.
-
Sample Analysis: Inject the 2-Cycloheptylcyclopropan-1-amine sample under the identical chromatographic conditions and determine its retention time.
-
logP Calculation: Calculate the log(k') for the test compound and use the calibration equation to determine its logP value.[20]
Conclusion
The successful development of 2-Cycloheptylcyclopropan-1-amine as a potential therapeutic or agrochemical agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a robust framework for achieving this understanding. By leveraging predictive modeling based on chemical analogs, researchers can form initial hypotheses about the compound's behavior. However, these predictions must be rigorously validated through the detailed experimental protocols outlined herein. The empirical determination of pKa, aqueous solubility, and logP will provide the critical data needed to guide formulation development, predict in vivo behavior, and ultimately unlock the full potential of this novel chemical entity.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]
-
West, M. S., Mills, L. R., McDonald, T. R., Lee, J. B., Ensan, D., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. Available from: [Link]
-
World Health Organization (WHO). Annex 4. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
West, M. S., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(21), 8649-8653. Available from: [Link]
-
TSpace. Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. Available from: [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available from: [Link]
-
PubMed. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5530, Tranylcypromine. Available from: [Link].
-
Cao, X., et al. (2017). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available from: [Link]
-
De Bleecker, G., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Cheméo. Chemical Properties of Tranylcypromine (CAS 155-09-9). Available from: [Link].
-
ChEMBL. Document: Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tranylcypromine. Available from: [Link].
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
PubMed. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Available from: [Link]
-
ACS Publications. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters. Available from: [Link]
-
Health Canada. (2023). Tranylcypromine tablets - [Product Monograph Template - Standard]. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84658216, 2-Cyclohexyl-1-propan-2-ylcyclopropan-1-amine. Available from: [Link].
-
ACS Publications. (2001). N-Cyclopropylimine-1-pyrroline Rearrangement. A Novel Photochemical Reaction. Organic Letters. Available from: [Link]
-
Wikipedia. Tranylcypromine. Available from: [Link].
-
Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53424541, 2-Cyclopentylcyclopentan-1-amine. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55281591, (2S)-1-cyclopentylpropan-2-amine. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 114248241, 2-(Cycloheptylmethoxy)cyclooctan-1-amine. Available from: [Link].
-
Cheméo. Chemical Properties of Cycloheptylamine (CAS 5452-35-7). Available from: [Link].
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: [Link].
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. 5452-35-7 CAS MSDS (CYCLOHEPTYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Cycloheptylamine (CAS 5452-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. who.int [who.int]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
